N~1~-(1-ETHYLPROPYL)-3,4-DIMETHOXY-1-BENZENESULFONAMIDE
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Overview
Description
N~1~-(1-ETHYLPROPYL)-3,4-DIMETHOXY-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes an ethylpropyl group, two methoxy groups, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ETHYLPROPYL)-3,4-DIMETHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 3,4-dimethoxyaniline with 1-ethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then treated with benzenesulfonyl chloride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of N1-(1-ETHYLPROPYL)-3,4-DIMETHOXY-1-BENZENESULFONAMIDE can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as platinum on carbon, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ETHYLPROPYL)-3,4-DIMETHOXY-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
N~1~-(1-ETHYLPROPYL)-3,4-DIMETHOXY-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N1-(1-ETHYLPROPYL)-3,4-DIMETHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
N-(1-Ethylpropyl)-3,4-dimethylaniline: This compound is structurally similar but lacks the sulfonamide group.
Pendimethalin: A dinitroaniline herbicide with a similar ethylpropyl group but different functional groups.
Uniqueness
N~1~-(1-ETHYLPROPYL)-3,4-DIMETHOXY-1-BENZENESULFONAMIDE is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dimethoxy-N-pentan-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-5-10(6-2)14-19(15,16)11-7-8-12(17-3)13(9-11)18-4/h7-10,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGWGIJVYPJEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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